1-Amino-2,3,4-trimethylhexan-3-OL
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Overview
Description
1-Amino-2,3,4-trimethylhexan-3-OL is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a hexane backbone with three methyl substituents. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,3,4-trimethylhexan-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2,3,4-trimethylhexan-3-one with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,3,4-trimethylhexan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of 2,3,4-trimethylhexan-3-one.
Reduction: Formation of 2,3,4-trimethylhexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Amino-2,3,4-trimethylhexan-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-2,3,4-trimethylhexan-3-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
- 1-Amino-2,4,4-trimethylhexan-3-OL
- 1-Amino-2,3,3-trimethylhexan-3-OL
- 1-Amino-2,3,4-trimethylpentan-3-OL
Comparison: 1-Amino-2,3,4-trimethylhexan-3-OL is unique due to its specific arrangement of methyl groups and the presence of both amino and hydroxyl functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,3,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-7(2)9(4,11)8(3)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
YRMKJUUPOVIPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)CN)O |
Origin of Product |
United States |
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